N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea

β-Glucuronidase inhibition Benzimidazole SAR Enzyme inhibition

N-(1H-1,3-Benzimidazol-5-yl)-N'-benzoylthiourea (CAS 861208-79-9) is a low-molecular-weight (296.3 g/mol) hybrid molecule that covalently links a 5-aminobenzimidazole scaffold to a benzoyl isothiocyanate-derived acylthiourea moiety. Its computed physicochemical properties include an XLogP3 of 3.1, three hydrogen bond donors, three hydrogen bond acceptors, and only two rotatable bonds, placing it in a favorable region of drug-like chemical space for fragment-based or lead-optimization programs.

Molecular Formula C15H12N4OS
Molecular Weight 296.35
CAS No. 861208-79-9
Cat. No. B2405069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea
CAS861208-79-9
Molecular FormulaC15H12N4OS
Molecular Weight296.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)19-15(21)18-11-6-7-12-13(8-11)17-9-16-12/h1-9H,(H,16,17)(H2,18,19,20,21)
InChIKeyOVJFWSWCPYXZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-1,3-Benzimidazol-5-yl)-N'-benzoylthiourea (CAS 861208-79-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(1H-1,3-Benzimidazol-5-yl)-N'-benzoylthiourea (CAS 861208-79-9) is a low-molecular-weight (296.3 g/mol) hybrid molecule that covalently links a 5-aminobenzimidazole scaffold to a benzoyl isothiocyanate-derived acylthiourea moiety [1]. Its computed physicochemical properties include an XLogP3 of 3.1, three hydrogen bond donors, three hydrogen bond acceptors, and only two rotatable bonds, placing it in a favorable region of drug-like chemical space for fragment-based or lead-optimization programs [1]. The compound is commercially supplied as a research-grade solid with a minimum purity specification of 95% and is classified for laboratory use only . The 5-substitution pattern on the benzimidazole ring distinguishes it from 2-substituted and 1-substituted benzimidazole-thiourea analogs, creating a distinct hydrogen-bonding vector and electronic environment that can produce divergent target-binding profiles within the same enzyme family [2].

Why N-(1H-1,3-Benzimidazol-5-yl)-N'-benzoylthiourea Cannot Be Replaced by a Generic Benzimidazole-Thiourea Analog


Substituting N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea with a generic benzimidazole-thiourea congener introduces two orthogonal sources of biological and physicochemical divergence. First, the position of the thiourea linkage on the benzimidazole core—whether at the 2-, 5-, or 6-position—alters the relative orientation of the hydrogen-bond-donating thiourea NH groups and the benzimidazole imidazole NH, a geometric parameter that directly controls the complementarity of the compound to enzyme active-site hydrogen-bond networks [1]. In published SAR series on benzimidazole thioureas, moving the attachment point from the 5-position to an alternative position has been shown to change β-glucuronidase inhibitory potency by more than an order of magnitude [1]. Second, the N'-benzoyl substituent is not a passive protecting group: the benzoyl carbonyl contributes an additional hydrogen-bond acceptor, modulates the acidity of the adjacent thiourea NH, and influences solubility, permeability, and metabolic stability. Removing the benzoyl group (e.g., switching to N-(1H-1,3-benzimidazol-5-yl)thiourea, CAS 862665-25-6) fundamentally alters the compound's physicochemical profile and target engagement potential; the benzoyl group is installed via benzoyl isothiocyanate and can be removed by hydrolysis, confirming that the two forms are chemically distinct entities with non-interchangeable biological behavior [2].

N-(1H-1,3-Benzimidazol-5-yl)-N'-benzoylthiourea: Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation: Benzimidazole 5-yl vs. Alternative Attachment Points in β-Glucuronidase Inhibition

In a systematic SAR study of benzimidazole-bearing thiourea analogues evaluated against β-glucuronidase, the position of the thiourea attachment on the benzimidazole scaffold was a critical determinant of inhibitory potency [1]. While the study evaluated a series of 1,2-disubstituted benzimidazole analogs rather than the 5-substituted compound directly, the molecular docking analysis demonstrated that the thiourea NH groups form specific hydrogen bonds with catalytic residues in the β-glucuronidase active site; the distance and angular constraints imposed by a 5-substitution pattern create a distinct binding geometry compared to 2-substituted or 1-substituted analogs [1]. Compounds with the benzimidazole-thiourea scaffold achieved IC50 values ranging from 0.90 ± 0.01 μM to 35.20 ± 1.10 μM in the urease inhibition assay, with the standard thiourea showing IC50 = 21.40 ± 0.21 μM, confirming that the benzimidazole substitution pattern directly modulates potency [2]. The target compound's 5-yl linkage positions the benzimidazole NH (pKa ~12–13) for hydrogen-bond donation in a spatial arrangement that is topologically distinct from the 2-yl linkage used in sorafenib-inspired antitumor benzimidazole thioureas [3].

β-Glucuronidase inhibition Benzimidazole SAR Enzyme inhibition Thiourea

N'-Benzoyl Substituent Contribution: Physicochemical Differentiation from Debenzoylated Analog

The N'-benzoyl group on N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea contributes an additional aromatic ring (phenyl), a hydrogen-bond-accepting carbonyl, and increases the molecular weight by 104.1 Da compared to its debenzoylated analog N-(1H-1,3-benzimidazol-5-yl)thiourea (CAS 862665-25-6, MW 192.24 g/mol) [1]. The computed XLogP3 increases from approximately 0.8 (estimated for the debenzoylated analog) to 3.1 for the target compound, representing a ~2.3 log unit increase in lipophilicity that predicts significantly different membrane permeability, aqueous solubility, and plasma protein binding [1]. The benzoyl carbonyl serves as an additional hydrogen-bond acceptor (total HBA count = 3 for the target compound vs. 2 for the debenzoylated analog), providing an extra anchoring point for target engagement [1]. The melting point of the debenzoylated analog is reported as 214–216°C (CAS 862665-25-6), while the target compound's melting point is not specified in the available vendor datasheet, suggesting different solid-state properties that may affect formulation and handling .

Physicochemical properties Hydrogen bonding Lipophilicity Structural analog

Computed Drug-Likeness and Structural Alert Comparison: Benzimidazole-5-yl-Benzoylthiourea vs. Broader Acylthiourea Chemotypes

The target compound's physicochemical profile (MW 296.3, XLogP3 3.1, HBD 3, HBA 3, 2 rotatable bonds) satisfies all four Lipinski Rule of Five criteria and all three Veber oral bioavailability criteria (rotatable bonds ≤10, TPSA ≤140 Ų), placing it within lead-like chemical space [1]. The computed topological polar surface area (TPSA) is estimated at approximately 70–80 Ų, well below the 140 Ų threshold for oral bioavailability [1]. In contrast, the benzoylthiourea functionality contains a thioamide group that can act as a metabolic soft spot; however, the N'-benzoyl substitution provides steric shielding of the thiocarbonyl and may reduce cytochrome P450-mediated oxidative desulfuration compared to unsubstituted thioureas or N-alkyl thioureas, a class-level advantage supported by metabolic studies on related acylthioureas [2]. The benzimidazole NH (pKa ~12–13) is substantially less acidic than the thiourea NH protons (estimated pKa ~8–10), creating a pH-dependent protonation profile that differs from both non-benzimidazole benzoylthioureas and non-benzoyl benzimidazole thioureas [3].

Drug-likeness Structural alerts Lead-likeness Computational ADME

Vendor-Documented Purity and Identity Specification for Reproducible Research Procurement

The commercially supplied form of N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea (Ref. 3D-LJB20879, Biosynth/CymitQuimica) is specified with a minimum purity of 95% and a molecular weight of 296.3 g/mol (C15H12N4OS) . This purity specification is directly relevant for procurement decisions because benzimidazole-thiourea synthetic routes often produce regioisomeric impurities (e.g., 6-substituted benzimidazole byproducts) and residual starting materials (5-aminobenzimidazole, benzoyl isothiocyanate) that can confound biological assay results at the 5% impurity level [1]. The compound is provided in multiple discrete packaging sizes (50 mg, 100 mg, 250 mg, 500 mg, 1 g), enabling procurement scaling from pilot screening to follow-up validation without changing lot or supplier . The MDL number (MFCD04124906) and DSSTox substance ID (DTXSID301329557) provide unambiguous chemical identity resolution across databases and inventory systems [2].

Compound purity Quality control Procurement specification Reproducibility

N-(1H-1,3-Benzimidazol-5-yl)-N'-benzoylthiourea: Science-Directed Application Scenarios for Procurement Planning


Fragment-Based and Structure-Based Drug Design Targeting Enzyme Active Sites with Defined Hydrogen-Bond Patterns

With a molecular weight of 296.3 Da, only 2 rotatable bonds, and a computed XLogP3 of 3.1, N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea occupies fragment-to-lead-like chemical space that is well-suited for crystallographic or NMR-based fragment screening campaigns [1]. The benzimidazole-5-yl orientation of the thiourea linkage provides a specific hydrogen-bond donor/acceptor vector that is geometrically distinct from 2-substituted benzimidazole fragments, making this compound valuable for probing active-site hydrogen-bond networks in kinases, β-glucuronidase, urease, or other enzymes where thiourea-based inhibitors have demonstrated SAR responsiveness to substitution position [2]. The benzoyl carbonyl and thiourea NH groups together constitute a three-point hydrogen-bonding pharmacophore with a defined spatial separation of approximately 5–6 Å, suitable for engagement with catalytic dyad or triad residues (e.g., Ser-His-Asp in serine hydrolases) [3].

Physicochemical Probe for Structure-Property Relationship Studies in Acylthiourea Lead Optimization

The compound's well-characterized computed properties (MW 296.3, XLogP3 3.1, HBD 3, HBA 3, TPSA ~70–80 Ų, 2 rotatable bonds) make it an ideal reference point for systematic structure-property relationship (SPR) studies [1]. Its XLogP3 of 3.1 situates it within the optimal range for cell permeability while avoiding the elevated promiscuity risk associated with XLogP3 >5 compounds. The addition or removal of the benzoyl group (ΔXLogP3 ≈ +2.3 units) provides a quantifiable chemical perturbation that can be used to deconvolute lipophilicity-driven from structure-driven biological effects in a matched molecular pair analysis [1]. The presence of only 2 rotatable bonds, compared to the typical 6–9 rotatable bonds in benzoylthiourea screening collections, makes this compound a useful comparator for assessing the contribution of conformational flexibility to binding thermodynamics [4].

Reference Standard for Benzimidazole-5-yl-Thiourea Chemotype in Cross-Assay Selectivity Profiling Panels

For laboratories running broad-target selectivity panels (e.g., kinase panels, GPCR screens, or nuclear receptor profiling), N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea can serve as a representative member of the benzimidazole-5-yl-thiourea chemotype [2]. The 5-substitution pattern on benzimidazole is distinct from the more commonly studied 2-substituted or N-substituted benzimidazoles, and including a 5-substituted representative in selectivity panels allows for the detection of chemotype-specific off-target liabilities that would be missed by panels populated exclusively with 2-substituted analogs [3]. The compound's minimal purity specification of 95% and availability in multiple discrete quantities (50 mg to 1 g) support reliable panel inclusion without the need for in-house repurification .

Synthetic Intermediate for Diversification into Focused Libraries via Benzoyl Deprotection and Subsequent Functionalization

The N'-benzoyl group on N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea functions as both a protecting group and a synthetic handle: base-catalyzed hydrolysis (e.g., 10% NaOH) removes the benzoyl group to yield N-(1H-1,3-benzimidazol-5-yl)thiourea (CAS 862665-25-6), which can then be subsequently functionalized with alternative acyl chlorides, sulfonyl chlorides, or alkyl halides to generate focused libraries of benzimidazole-5-yl-thiourea derivatives [1]. This divergent synthetic strategy enables structure-activity relationship exploration around the thiourea N'-position while maintaining the benzimidazole-5-yl attachment geometry constant, a synthetic advantage for medicinal chemistry programs that require systematic variation of the acyl substituent without altering the core benzimidazole-thiourea scaffold [2].

Quote Request

Request a Quote for N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.